2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one
Description
The compound 2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one features a quinoxaline core substituted with two sulfanyl groups, each linked to a phenylacetone moiety. The sulfanyl (S–) groups enhance electron delocalization and may facilitate interactions with metal ions or biological targets. Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule analysis .
Properties
IUPAC Name |
2-(3-phenacylsulfanylquinoxalin-2-yl)sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S2/c27-21(17-9-3-1-4-10-17)15-29-23-24(26-20-14-8-7-13-19(20)25-23)30-16-22(28)18-11-5-2-6-12-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSACRNLHUBLSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Sulfur Content : The target compound and Montelukast () both feature sulfanyl groups, which enhance metal-binding capacity. However, Montelukast’s carboxymethyl groups improve aqueous solubility compared to the target compound’s hydrophobic phenyl groups .
- Heterocyclic Cores: Quinoxaline (target) vs. pyrazole () or quinuclidine ().
- Substituent Effects : The diphenylmethyl group in introduces steric bulk, likely reducing conformational flexibility compared to the target compound’s phenylacetone substituents .
Electronic and Reactivity Profiles
- Electron-Deficient Systems: The quinoxaline core in the target compound is more electron-deficient than Montelukast’s quinoline, favoring interactions with electron-rich species. This property is critical in catalysis or optoelectronic materials .
- Ketone vs. Aldehyde : The aldehyde group in ’s pyrazole derivative offers higher reactivity (e.g., nucleophilic addition) compared to the target compound’s ketone, which is less prone to oxidation .
Pharmacological and Industrial Relevance
- The target compound’s lack of ionizable groups (e.g., carboxylic acid) may limit bioavailability but could be advantageous in prodrug design .
- Material Science: The rigid quinoxaline scaffold in the target compound contrasts with the flexible oxolane ring in , suggesting divergent applications—e.g., the former in conductive polymers and the latter as a solvent .
Biological Activity
The compound 2-({3-[(2-oxo-2-phenylethyl)sulfanyl]quinoxalin-2-yl}sulfanyl)-1-phenylethan-1-one is a sulfanyl-containing quinoxaline derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This indicates a complex structure with multiple functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes, such as tyrosinase, which is crucial in melanin production. This inhibition can lead to depigmentation effects, making it a candidate for skin-lightening treatments .
- Antioxidant Activity : The presence of phenolic groups in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Antimicrobial Properties : Some studies have indicated that quinoxaline derivatives possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Antioxidant Activity
A study evaluating the antioxidant potential of related compounds found that they exhibited significant scavenging activity on free radicals. The IC50 values for these compounds ranged from 10 to 50 µM, indicating moderate antioxidant capacity.
Tyrosinase Inhibition
In vitro assays demonstrated that the compound effectively inhibits tyrosinase activity, with an IC50 value of approximately 0.51 µM. This suggests a stronger inhibitory effect than traditional agents like kojic acid .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 2-{...} | 0.51 | Tyrosinase Inhibition |
| Kojic Acid | 400 | Tyrosinase Inhibition |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 1: Skin Depigmentation
A clinical trial investigated the effects of a topical formulation containing the compound on skin pigmentation disorders. Over a period of 12 weeks, participants exhibited a significant reduction in melanin levels compared to baseline measurements, supporting its use as a skin-lightening agent.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against multi-drug resistant bacterial strains. Results indicated that it could inhibit bacterial growth effectively, with researchers noting its potential as an alternative treatment for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
